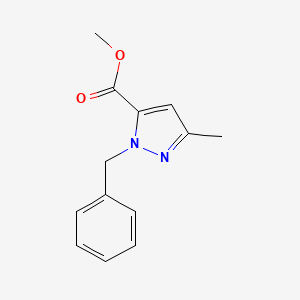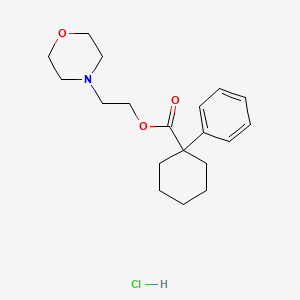
PRE-084 Hydrochloride
Descripción general
Descripción
Mecanismo De Acción
El PRE-084 clorhidrato ejerce sus efectos principalmente a través del receptor sigma-1. Este receptor modula varios procesos celulares, incluida la señalización de calcio, el plegamiento de proteínas y la neuroprotección. Al unirse al receptor sigma-1, el PRE-084 clorhidrato aumenta la expresión de proteínas neuroprotectoras como el factor neurotrófico derivado de la línea celular glial (GDNF) y activa vías como NF-κB y Akt-eNOS .
Compuestos Similares:
Fluvoxamina: Un inhibidor selectivo de la recaptación de serotonina que también interactúa con los receptores sigma-1.
Dextrometorfano: Un agente antitusivo con actividad del receptor sigma.
Singularidad del PRE-084 Clorhidrato: El PRE-084 clorhidrato es único debido a su alta selectividad para el receptor sigma-1 y sus potentes efectos neuroprotectores. A diferencia de otros agonistas del receptor sigma, tiene una afinidad mínima por otros sistemas receptores, lo que lo convierte en una herramienta valiosa en la investigación centrada en las vías mediadas por el receptor sigma-1 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del PRE-084 clorhidrato implica la esterificación del ácido 1-fenilciclohexanocarboxílico con 2-(4-morfolinil)etanol. La reacción normalmente emplea un agente deshidratante como la diciclohexilcarbodiimida (DCC) en presencia de un catalizador como la 4-dimetilaminopiridina (DMAP). El éster resultante se convierte entonces en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico .
Métodos de Producción Industrial: La producción industrial del PRE-084 clorhidrato sigue una ruta sintética similar pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el control de la temperatura, el tiempo de reacción y las relaciones molares de los reactivos. El producto final se purifica utilizando técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: El PRE-084 clorhidrato principalmente experimenta reacciones de sustitución debido a la presencia de los grupos funcionales éster y morfolina. También puede participar en reacciones de hidrólisis en condiciones ácidas o básicas, lo que lleva a la formación de ácido 1-fenilciclohexanocarboxílico y 2-(4-morfolinil)etanol .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Normalmente implican nucleófilos como aminas o tioles.
Reacciones de Hidrólisis: Se llevan a cabo en presencia de ácidos como el ácido clorhídrico o bases como el hidróxido de sodio.
Productos Principales:
Aplicaciones Científicas De Investigación
El PRE-084 clorhidrato tiene una amplia gama de aplicaciones de investigación científica:
Neuroprotección: Ha demostrado efectos protectores en modelos de enfermedades neurodegenerativas como la enfermedad de Huntington al activar la vía de señalización NF-κB
Efectos Antitusígenos: Ha demostrado eficacia en la reducción del reflejo de la tos en modelos animales
Efectos Antidepresivos y Nootropicos: Muestra potencial en la mejora de las funciones cognitivas y el alivio de los síntomas depresivos en estudios con animales
Cardioprotección: Mejora la lesión por isquemia-reperfusión del miocardio al activar la vía Akt-eNOS.
Comparación Con Compuestos Similares
Cocaine: Also acts on sigma receptors but has a broader range of targets and higher abuse potential.
Fluvoxamine: A selective serotonin reuptake inhibitor that also interacts with sigma-1 receptors.
Dextromethorphan: An antitussive agent with sigma receptor activity.
Uniqueness of PRE-084 Hydrochloride: this compound is unique due to its high selectivity for the sigma-1 receptor and its potent neuroprotective effects. Unlike other sigma receptor agonists, it has minimal affinity for other receptor systems, making it a valuable tool in research focused on sigma-1 receptor-mediated pathways .
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJWFJNHTBKCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017460 | |
| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75136-54-8 | |
| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRE-084 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PRE-084 Hydrochloride interact with the sigma-1 receptor and what are the downstream effects on human monocyte-derived dendritic cells (moDCs)?
A1: this compound acts as a high-affinity agonist of the sigma-1 receptor []. When co-administered with agents that stimulate inflammatory responses (e.g., LPS, polyI:C), this compound was shown to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and the chemokine IL-8 in human moDCs []. Conversely, it enhanced the production of the anti-inflammatory cytokine IL-10 []. This modulation of cytokine production suggests that this compound, through its interaction with the sigma-1 receptor, can shift moDCs towards an anti-inflammatory phenotype. Furthermore, this compound was shown to suppress the T-cell activating capacity of moDCs, specifically reducing the differentiation of Th1 and Th17 inflammatory effector T-cells [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
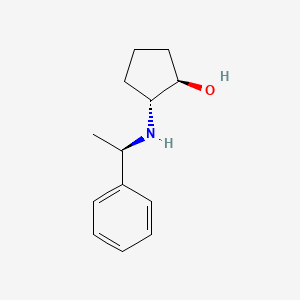
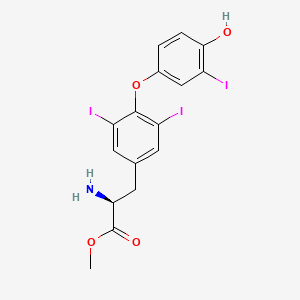
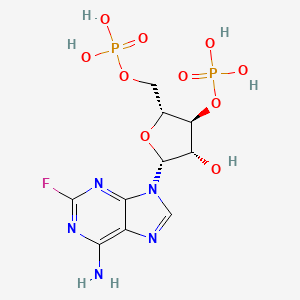

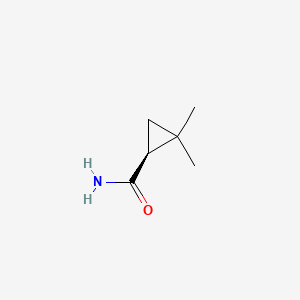
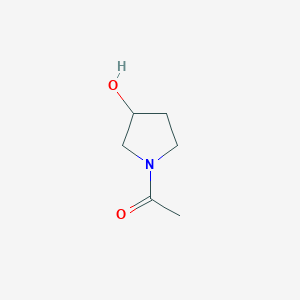
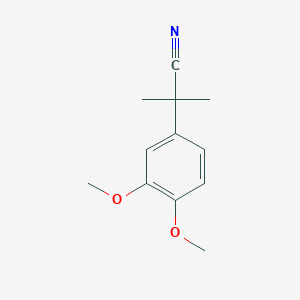
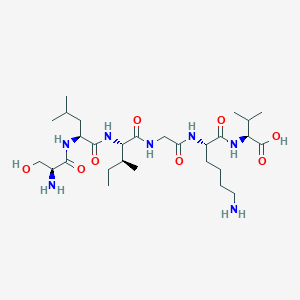

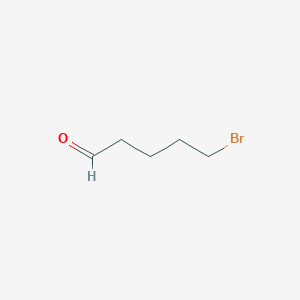
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)

